molecular formula C13H21NO3 B2910778 (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine CAS No. 1178640-57-7

(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine

Cat. No.: B2910778
CAS No.: 1178640-57-7
M. Wt: 239.315
InChI Key: ZBANIMRVIZIGRZ-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a dimethoxyethyl group and an ethoxyphenylmethyl group attached to an amine. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 2,2-dimethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • (2,2-Dimethoxyethyl)[(4-methoxyphenyl)methyl]amine
  • (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine
  • (2,2-Dimethoxyethyl)[(4-propoxyphenyl)methyl]amine

Comparison: Compared to its analogs, (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine exhibits unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets . This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBANIMRVIZIGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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